

# 2-(azidomethyl)pyridine chemical properties and stability

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## Compound of Interest

Compound Name: 2-(Azidomethyl)pyridine

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An In-depth Technical Guide to **2-(Azidomethyl)pyridine**: Properties, Stability, and Applications

## Introduction

**2-(Azidomethyl)pyridine**, also known as 2-picolyl azide, is a heterocyclic organic azide that has emerged as a cornerstone reagent in modern synthetic chemistry. Its structure, which combines a pyridine ring with a reactive azide functional group, makes it an exceptionally versatile building block. For researchers, scientists, and drug development professionals, **2-(azidomethyl)pyridine** is most renowned for its utility in bioorthogonal chemistry, particularly as a key component in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions—a flagship reaction of "Click Chemistry".<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical properties, stability considerations, synthesis, and core applications, grounded in established scientific principles and safety protocols.

## Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application and safe handling.

## Core Chemical Properties

The essential properties of **2-(azidomethyl)pyridine** are summarized below, providing a quick reference for laboratory use.

Property	Value	Source(s)
IUPAC Name	2-(azidomethyl)pyridine	[3]
Synonyms	2-Picolyl azide, Pyridine, 2-(azidomethyl)-	[3][4]
CAS Number	609770-35-6	[3][4][5]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>4</sub>	[3][4]
Molecular Weight	134.14 g/mol	[3][4][5]
Appearance	Light yellow oil (typical)	[6]

## Expected Spectroscopic Signatures

Direct experimental spectra for **2-(azidomethyl)pyridine** should be acquired for confirmation. However, based on the analysis of its constituent functional groups and related structures, the following spectroscopic characteristics are anticipated.[7][8]

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber	Rationale
$^1\text{H}$ NMR	Pyridine Ring Protons	$\delta$ 7.0 - 8.6 ppm	Protons on the electron-deficient pyridine ring are deshielded and appear in the aromatic region. The specific splitting pattern will depend on their positions relative to the nitrogen and the methylazide group. <sup>[7]</sup>
Methylene Protons (-CH <sub>2</sub> -)	$\delta$ ~4.5 ppm	The protons of the methylene bridge are adjacent to both the electron-withdrawing pyridine ring and the azide group, leading to a downfield shift.	
$^{13}\text{C}$ NMR	Pyridine Ring Carbons	$\delta$ 120 - 155 ppm	Aromatic carbons of the pyridine ring. <sup>[7]</sup>
Methylene Carbon (-CH <sub>2</sub> -)	$\delta$ ~50-60 ppm	The methylene carbon is shifted downfield due to the attached electronegative groups.	
FT-IR	Azide Asymmetric Stretch (N <sub>3</sub> )	~2100 cm <sup>-1</sup>	This is a highly characteristic, strong, and sharp absorption band for the azide functional group, making it an excellent diagnostic peak. <sup>[8]</sup>

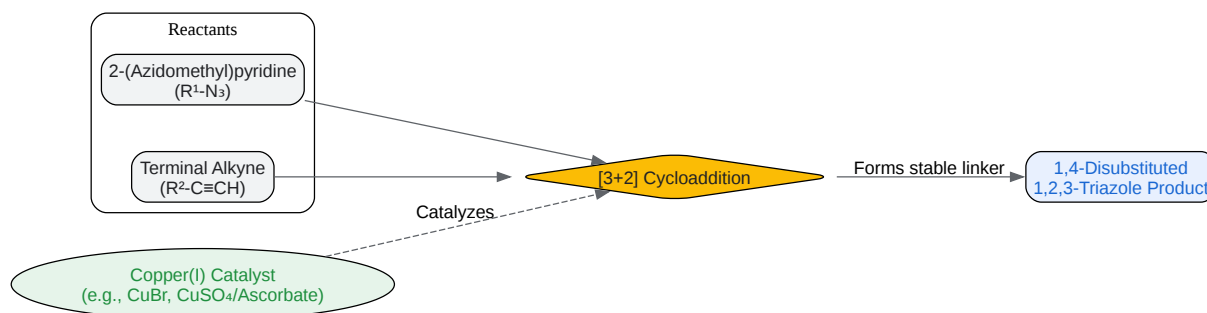
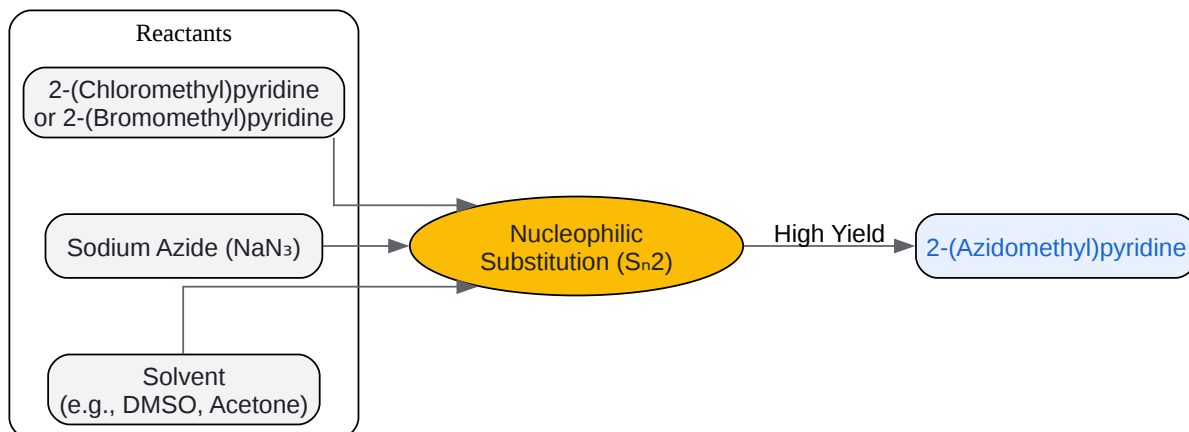
Aromatic C-H Stretch	~3050 - 3100 cm <sup>-1</sup>	Typical for C-H bonds on an aromatic ring. <sup>[7]</sup>
C=N, C=C Stretch	~1400 - 1600 cm <sup>-1</sup>	Vibrations characteristic of the pyridine ring.

## Part 2: Synthesis and Core Reactivity

The utility of **2-(azidomethyl)pyridine** stems from its straightforward synthesis and its predictable, high-yield reactivity in one of chemistry's most powerful conjugation reactions.

### Synthesis of 2-(Azidomethyl)pyridine

The most common and reliable method for preparing **2-(azidomethyl)pyridine** is through a nucleophilic substitution reaction. This involves treating a 2-(halomethyl)pyridine precursor, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine, with an azide salt like sodium azide (NaN<sub>3</sub>). The halide serves as an excellent leaving group, readily displaced by the azide nucleophile.



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